

# Application Notes and Protocols: Nickel-Catalyzed Difluoromethylation of Alkenes

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## Compound of Interest

Compound Name: *Difluoroacetic anhydride*

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## Introduction

The introduction of fluorine-containing functional groups is a critical strategy in medicinal chemistry and materials science for modulating the physicochemical and biological properties of organic molecules. The difluoromethyl group ( $\text{CF}_2\text{H}$ ) is of particular interest due to its ability to act as a lipophilic hydrogen bond donor and mimic other functional groups. This document provides detailed application notes and protocols for the nickel-catalyzed reductive difluoromethylation of alkenes utilizing **difluoroacetic anhydride** (DFAA) as an economical and readily available difluoromethyl source. This method offers a broad substrate scope and good functional group tolerance under mild reaction conditions.<sup>[1][2]</sup>

## Reaction Principle

This nickel-catalyzed hydrodifluoromethylation of alkenes involves the reductive coupling of an alkene with a difluoromethyl radical generated from **difluoroacetic anhydride**. The reaction is promoted by a nickel catalyst and a ligand, with a reducing agent facilitating the catalytic cycle. A pyridine N-oxide is employed as an additive to promote the formation of the key difluoromethylating species.<sup>[1]</sup> The overall transformation can be represented as follows:

General Reaction Scheme: Alkene +  $(\text{CF}_2\text{HCO})_2\text{O}$   $\xrightarrow{(\text{Ni catalyst, ligand, reductant})}$  Difluoromethylated Alkane

## Data Presentation

### Optimization of Reaction Conditions

The following table summarizes the optimization of various reaction parameters for the nickel-catalyzed difluoromethylation of benzyl 2-phenylacrylate with **difluoroacetic anhydride**.<sup>[1]</sup>

Entry	Catalyst (mol%)	Ligand (mol%)	Reductant	Additive	Solvent	Temp (°C)	Time (h)	Yield (%)
1	NiBr <sub>2</sub> ·dme (10)	L5 (15)	Mn	Li <sub>2</sub> CO <sub>3</sub>	DMA	30	36	75
2	NiCl <sub>2</sub> ·dme (10)	L5 (15)	Mn	Li <sub>2</sub> CO <sub>3</sub>	DMA	30	36	68
3	Ni(acac) <sub>2</sub> (10)	L5 (15)	Mn	Li <sub>2</sub> CO <sub>3</sub>	DMA	30	36	55
4	NiBr <sub>2</sub> ·dme (10)	L5 (15)	Zn	Li <sub>2</sub> CO <sub>3</sub>	DMA	30	36	85
5	NiBr <sub>2</sub> ·dme (10)	L5 (15)	Mg	Li <sub>2</sub> CO <sub>3</sub>	DMA	30	36	42
6	NiBr <sub>2</sub> ·dme (10)	L5 (15)	Mn	Na <sub>2</sub> CO <sub>3</sub>	DMA	30	36	72
7	NiBr <sub>2</sub> ·dme (10)	L5 (15)	Mn	K <sub>2</sub> CO <sub>3</sub>	DMA	30	36	65
8	NiBr <sub>2</sub> ·dme (10)	L2 (15)	Mn	Li <sub>2</sub> CO <sub>3</sub>	DMA	30	36	69
9	NiBr <sub>2</sub> ·dme (10)	L5 (15)	Mn	Li <sub>2</sub> CO <sub>3</sub>	DMF	30	36	61
10	NiBr <sub>2</sub> ·dme (10)	L5 (15)	Mn	Li <sub>2</sub> CO <sub>3</sub>	DMA	rt	36	58

Reaction conditions: Benzyl 2-phenylacrylate (0.2 mmol), DFAA (1.0 mmol), pyridine N-oxide (1.0 mmol), reductant (0.6 mmol), additive (0.6 mmol), catalyst, ligand in solvent (0.1 M) under N<sub>2</sub> atmosphere. L2 = 4,4'-ditBu-Bpy, L5 = terpyridine.[1]

## Substrate Scope

The optimized reaction conditions were applied to a variety of electron-deficient alkenes, demonstrating the broad applicability of this method. Selected examples are presented below.

[1]

Product	Alkene Substrate	Yield (%)
2a	Benzyl 2-phenylacrylate	85
2b	Methyl 2-phenylacrylate	82
2c	Ethyl 2-phenylacrylate	88
2d	tert-Butyl 2-phenylacrylate	75
2e	2-p-Tolylacrylic acid benzyl ester	81
2f	2-(4-Methoxyphenyl)acrylic acid benzyl ester	78
2g	2-(4-Chlorophenyl)acrylic acid benzyl ester	86
2h	2-(4-(Trifluoromethyl)phenyl)acrylic acid benzyl ester	89
2i	N,N-Dimethyl-2-phenylacrylamide	72
2j	2-Phenylacrylonitrile	65

Reaction conditions: Alkene (0.2 mmol), DFAA (1.0 mmol), pyridine N-oxide (1.0 mmol), Li<sub>2</sub>CO<sub>3</sub> (0.6 mmol), Mn (0.6 mmol), NiBr<sub>2</sub>·dme (10 mol%), L5 (15 mol%), DMA (0.1 mol/L), N<sub>2</sub>, 30 °C, 36 h. Yields are for isolated products.[1]

## Experimental Protocols

### General Procedure for Nickel-Catalyzed Hydrodifluoromethylation of Alkenes

Materials:

- Nickel(II) bromide dimethoxyethane complex ( $\text{NiBr}_2 \cdot \text{dme}$ )
- Terpyridine (L5)
- **Difluoroacetic anhydride (DFAA)**
- Pyridine N-oxide
- Lithium carbonate ( $\text{Li}_2\text{CO}_3$ )
- Manganese powder (Mn)
- Alkene substrate
- Anhydrous N,N-dimethylacetamide (DMA)
- Nitrogen gas ( $\text{N}_2$ )
- Standard laboratory glassware (Schlenk tube or vial)
- Magnetic stirrer and heating plate
- Standard work-up and purification supplies (e.g., ethyl acetate, saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

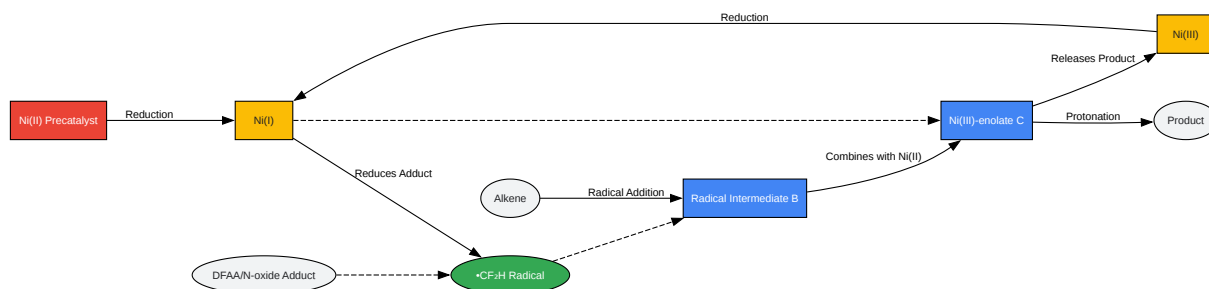
- To a dry Schlenk tube or vial under a nitrogen atmosphere, add  $\text{NiBr}_2 \cdot \text{dme}$  (0.02 mmol, 10 mol%), terpyridine (L5, 0.03 mmol, 15 mol%),  $\text{Li}_2\text{CO}_3$  (0.6 mmol), and Mn powder (0.6 mmol).
- Add the alkene substrate (0.2 mmol) and pyridine N-oxide (1.0 mmol) to the tube.

- Add anhydrous DMA (2.0 mL) to the mixture.
- Finally, add **difluoroacetic anhydride** (DFAA, 1.0 mmol) to the reaction mixture.
- Seal the tube and stir the reaction mixture at 30 °C for 36 hours.
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated product.[\[1\]](#)

## Visualizations

### Proposed Reaction Mechanism

The following diagram illustrates the proposed catalytic cycle for the nickel-catalyzed hydrodifluoromethylation of alkenes.

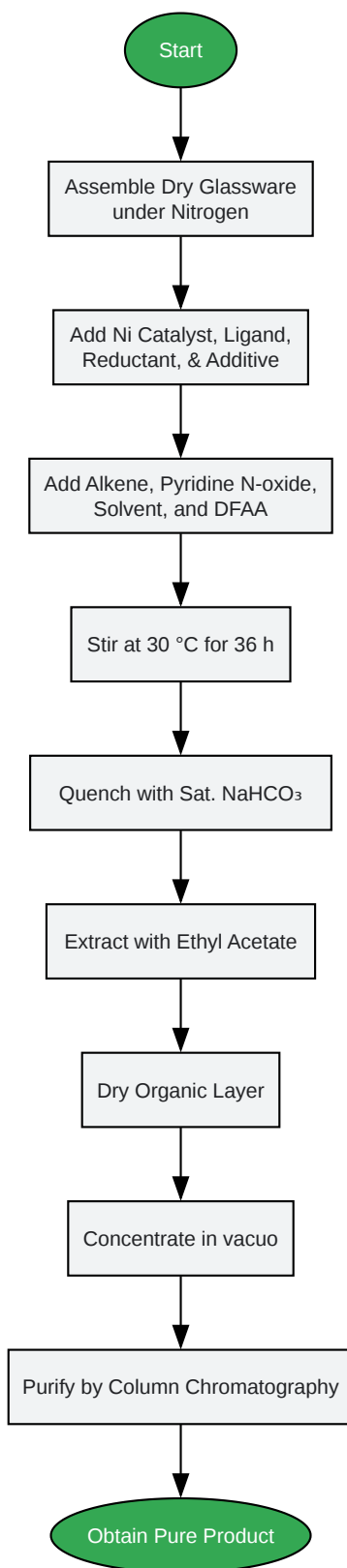


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Caption: Proposed catalytic cycle for the hydrodifluoromethylation.

## Experimental Workflow

This diagram outlines the general laboratory procedure for the nickel-catalyzed difluoromethylation reaction.

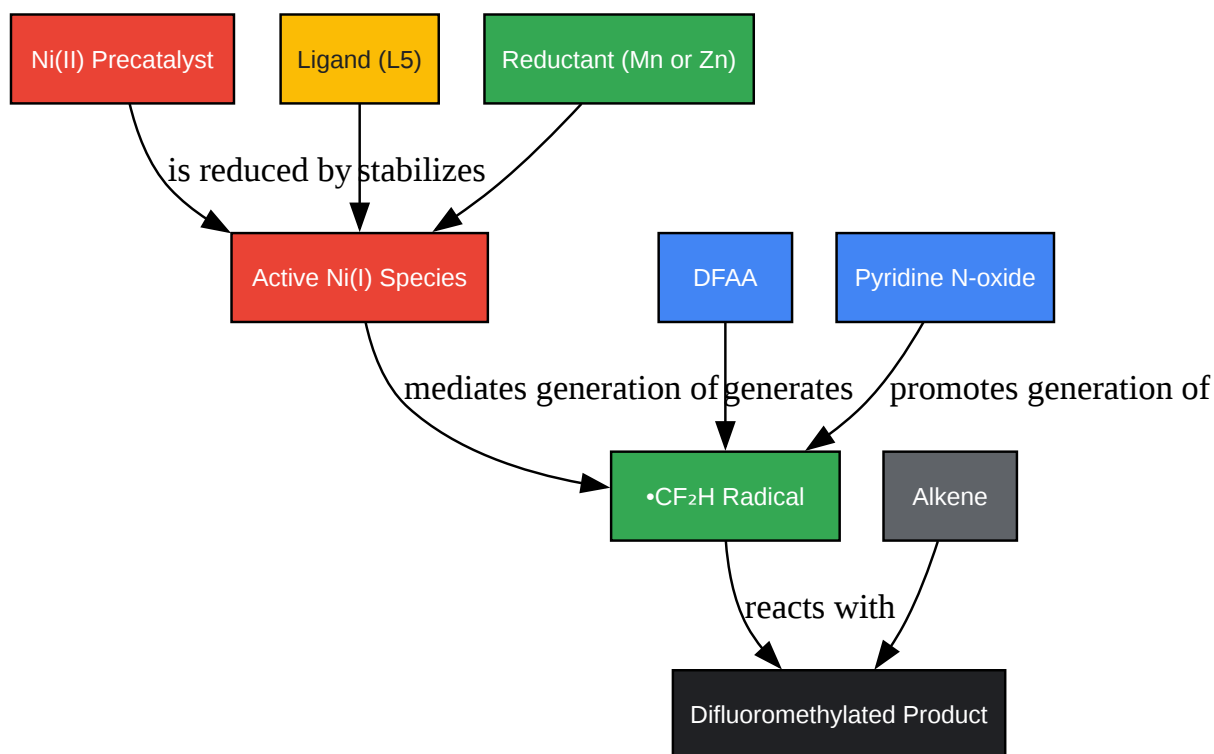


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Caption: General experimental workflow for the difluoromethylation.

## Logical Relationship of Reaction Components

This diagram shows the interplay between the key components of the reaction.



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Caption: Relationship between key reaction components.

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## References

- 1. Nickel-catalyzed decarboxylative difluoromethylation and alkylation of alkenes [ccspublishing.org.cn]
- 2. chemrxiv.org [chemrxiv.org]



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